Benzyl 2-hydroxypropylcarbamate

Catalog No.
S8160774
CAS No.
M.F
C11H15NO3
M. Wt
209.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl 2-hydroxypropylcarbamate

Product Name

Benzyl 2-hydroxypropylcarbamate

IUPAC Name

benzyl N-(2-hydroxypropyl)carbamate

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

InChI

InChI=1S/C11H15NO3/c1-9(13)7-12-11(14)15-8-10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3,(H,12,14)

InChI Key

RKYZDASODLLCMM-UHFFFAOYSA-N

SMILES

CC(CNC(=O)OCC1=CC=CC=C1)O

Canonical SMILES

CC(CNC(=O)OCC1=CC=CC=C1)O

Benzyl 2-hydroxypropylcarbamate is an organic compound characterized by its molecular formula C11H15NO3C_{11}H_{15}NO_3 and a molecular weight of 215.25 g/mol. It features a benzyl group linked to a carbamate functional group and a hydroxyl-substituted propyl chain. This compound is noted for its potential applications in pharmaceutical chemistry, particularly as a structural component in drug development.

Typical of carbamates, including:

  • Hydrolysis: In the presence of water, benzyl 2-hydroxypropylcarbamate can hydrolyze to yield benzyl alcohol and 2-hydroxypropylamine.
  • Transesterification: This reaction can occur with alcohols to form different esters, which may be useful in synthesizing derivatives.
  • Nucleophilic Substitution: The carbamate nitrogen can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

These reactions highlight the compound's versatility as a precursor in organic synthesis.

Benzyl 2-hydroxypropylcarbamate exhibits biological activity, particularly in the context of antiviral research. It has been identified as an inhibitor of HIV protease, making it relevant in the development of antiretroviral therapies. The compound's structure allows it to interact effectively with viral enzymes, thereby inhibiting their activity and preventing viral replication .

The synthesis of benzyl 2-hydroxypropylcarbamate typically involves the following steps:

  • Formation of the Carbamate: Reacting benzyl amine with a suitable carbonic acid derivative (such as phosgene or a chloroformate) to form the carbamate linkage.
  • Hydroxylation: Introducing the hydroxyl group at the propyl chain can be achieved through various methods, including nucleophilic substitution or reduction of ketones.
  • Purification: The final product is usually purified through recrystallization or chromatography to ensure high purity suitable for biological testing.

Benzyl 2-hydroxypropylcarbamate has several applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of antiviral drugs, particularly those targeting HIV protease.
  • Research: Utilized in studies exploring enzyme inhibition and drug design.
  • Chemical Synthesis: Acts as a building block for more complex organic molecules in synthetic chemistry.

Studies on benzyl 2-hydroxypropylcarbamate have focused on its interactions with biological macromolecules, particularly enzymes involved in viral replication. Research indicates that this compound can effectively bind to HIV protease, thus inhibiting its function and providing insights into its mechanism as an antiviral agent . Further studies are necessary to fully elucidate its interaction profile with other proteins and potential side effects.

Benzyl 2-hydroxypropylcarbamate is structurally related to several other compounds that share similar functional groups or biological activities. Below is a comparison with some similar compounds:

Compound NameMolecular FormulaBiological ActivityUnique Features
Benzyl N-(3-hydroxypropyl)carbamateC11H15NO3C_{11}H_{15}NO_3AntiviralHydroxyl group enhances solubility
DarunavirC27H37N3O7SC_{27}H_{37}N3O7SHIV protease inhibitorSulfonamide group enhances potency
AtazanavirC38H50N4O7SC_{38}H_{50}N4O7SHIV protease inhibitorContains a furan ring for increased activity

Uniqueness

Benzyl 2-hydroxypropylcarbamate's unique combination of a hydroxyl group and a carbamate structure distinguishes it from other antiviral agents, providing specific interactions that may enhance its efficacy against HIV protease compared to other compounds like darunavir and atazanavir.

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

209.10519334 g/mol

Monoisotopic Mass

209.10519334 g/mol

Heavy Atom Count

15

Dates

Last modified: 02-18-2024

Explore Compound Types